1-bromo-3-(3-bromopropyl)benzene
Overview
Description
1-Bromo-3-(3-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2. It is a derivative of benzene, where a bromine atom is attached to the benzene ring, and another bromine atom is attached to a propyl group connected to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Synthetic Routes and Reaction Conditions:
From Benzene: The synthesis of this compound can be achieved through a multi-step process starting from benzene. The first step involves the bromination of benzene to form bromobenzene.
From 1,3-Dibromopropane: Another method involves the reaction of 1,3-dibromopropane with phenylmagnesium bromide (a Grignard reagent) to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Reduction Reactions: The compound can be reduced to form 3-phenylpropyl bromide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Substitution: Various substituted benzene derivatives.
Reduction: 3-Phenylpropyl bromide.
Oxidation: Corresponding carboxylic acids or ketones.
Mechanism of Action
Target of Action
1-Bromo-3-(3-bromopropyl)benzene is an organic compound
Mode of Action
This allows the bromine atom to form a covalent bond with an electron-rich site on a target molecule .
Biochemical Pathways
Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity and ability to form covalent bonds with various biomolecules .
Pharmacokinetics
They may also undergo metabolic transformations in the body, potentially leading to the formation of metabolites with different properties .
Result of Action
Brominated compounds can potentially cause a variety of effects at the molecular and cellular level due to their reactivity and ability to interact with various biomolecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its reactivity. Additionally, factors such as temperature and pH can influence its stability and reactivity .
Scientific Research Applications
1-Bromo-3-(3-bromopropyl)benzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but lacks the additional bromine atom on the propyl group.
3-Bromo-1-phenylpropane: Another similar compound with a different bromine substitution pattern.
3-Phenylpropyl bromide: A simpler compound with only one bromine atom.
Uniqueness: 1-Bromo-3-(3-bromopropyl)benzene is unique due to the presence of two bromine atoms, which makes it highly reactive and versatile in various chemical reactions. This dual bromination allows for more complex and diverse chemical transformations compared to its simpler counterparts .
Properties
IUPAC Name |
1-bromo-3-(3-bromopropyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFNRBIRCKUZDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109757-61-1 | |
Record name | 1-bromo-3-(3-bromopropyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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